Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Catalog No.
S15652035
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

Product Name

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro-

IUPAC Name

1-(2,3-dimethylphenyl)-2-nitroethanone

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5H,6H2,1-2H3

InChI Key

PSSGWIZWVAAQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C[N+](=O)[O-])C

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is an organic compound characterized by the molecular formula C10H11NO2C_{10}H_{11}NO_2. This compound features a nitro group attached to the ethanone structure, specifically at the 2-position relative to the dimethylphenyl group. The presence of the nitro group significantly alters the chemical properties and reactivity of this compound compared to its parent structure, 1-(2,3-dimethylphenyl)ethanone. It is often utilized in organic synthesis and research due to its unique structural characteristics and potential biological activities.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can also be reduced to yield alcohol derivatives, such as 1-(2,3-dimethylphenyl)-2-nitroethanol, through the use of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions. For example, further nitration can introduce additional nitro groups at different positions on the aromatic ring.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

The biological activity of ethanone, 1-(2,3-dimethylphenyl)-2-nitro- is an area of interest due to its potential pharmacological properties. Studies suggest that compounds with nitro groups often exhibit antimicrobial and anticancer activities. The mechanism of action may involve interaction with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, similar compounds have been noted for their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

The synthesis of ethanone, 1-(2,3-dimethylphenyl)-2-nitro- can be achieved through various methods:

  • Nitration of 1-(2,3-dimethylphenyl)ethanone: This method involves treating 1-(2,3-dimethylphenyl)ethanone with a nitrating mixture (typically concentrated nitric acid and sulfuric acid) to introduce a nitro group at the desired position on the aromatic ring.
  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by nitration.

These synthetic routes allow for controlled modifications and high yields suitable for laboratory and industrial applications.

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- has various applications in fields such as:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activities, it may be investigated for use in developing new therapeutic agents.
  • Chemical Research: The compound is useful in studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving ethanone, 1-(2,3-dimethylphenyl)-2-nitro- focus on its reactivity and biological effects. Research indicates that compounds with similar structures can interact with various biological targets. For example:

  • Antimicrobial Studies: The nitro group may enhance activity against bacteria or fungi by interfering with their metabolic pathways.
  • Enzyme Inhibition: Investigations into how this compound inhibits specific enzymes could provide insights into its potential therapeutic uses.

Such studies are crucial for understanding the full scope of this compound's capabilities.

Ethanone, 1-(2,3-dimethylphenyl)-2-nitro- can be compared with several structurally related compounds:

Compound NameStructure Characteristics
1-(2,4-Dimethylphenyl)ethanoneContains methyl groups at positions 2 and 4; different steric effects.
1-(3,4-Dimethylphenyl)ethanoneMethyl groups at positions 3 and 4; alters electronic distribution.
1-(2,5-Dimethylphenyl)ethanoneMethyl groups at positions 2 and 5; affects reactivity patterns differently.

Uniqueness: The unique substitution pattern of ethanone, 1-(2,3-dimethylphenyl)-2-nitro- imparts distinct chemical and physical properties that influence its reactivity and applications. The positioning of the methyl groups alongside the nitro group affects sterics and electronics significantly compared to similar compounds. This results in unique reaction outcomes and biological activities that may not be observed in other derivatives.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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